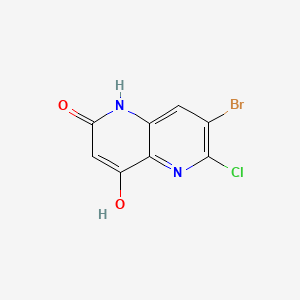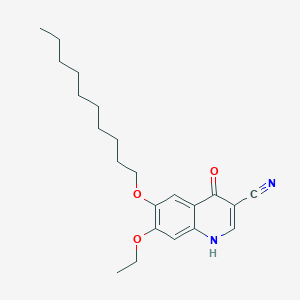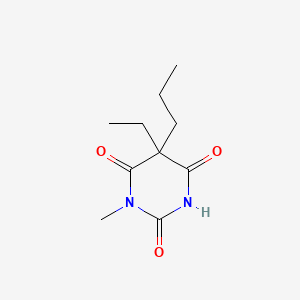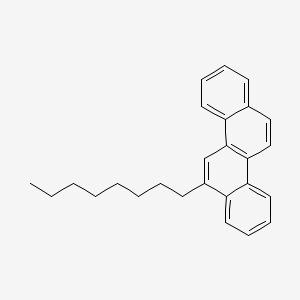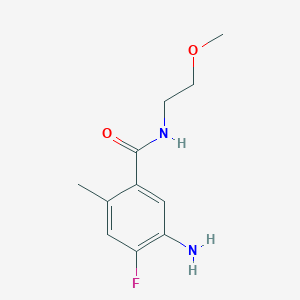![molecular formula C17H17N3O B13936599 n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine typically involves the condensation of 3-methoxyphenylhydrazine with indole-5-carboxaldehyde, followed by the reaction with acetamidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
Biology: In biological research, n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine is studied for its potential as a bioactive molecule with properties such as anti-inflammatory, antioxidant, and antimicrobial activities.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Methoxyphenylhydrazine: A precursor in the synthesis of the compound.
Indole-5-carboxaldehyde: Another precursor used in the synthesis.
Uniqueness: n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
N'-[2-(3-methoxyphenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3O/c1-11(18)19-14-6-7-16-13(8-14)10-17(20-16)12-4-3-5-15(9-12)21-2/h3-10,20H,1-2H3,(H2,18,19) |
InChI 键 |
FZGLLXZWWCMXAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
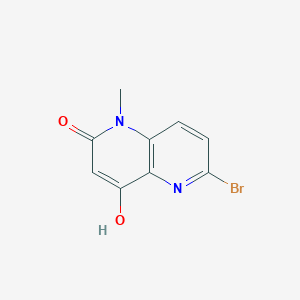
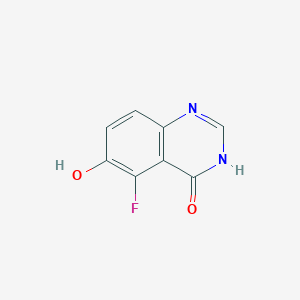
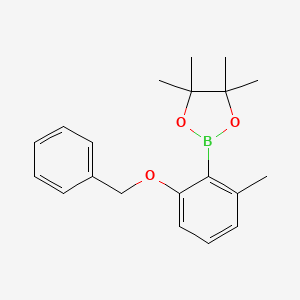
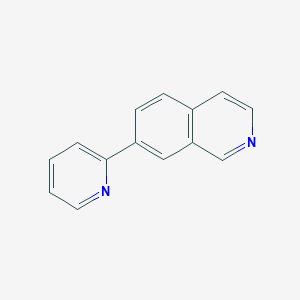


![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
